molecular formula C24H27N7O3 B2491208 7-[3-(1H-imidazol-1-yl)propyl]-6-imino-13-methyl-2-oxo-N-[(oxolan-2-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide CAS No. 607387-09-7

7-[3-(1H-imidazol-1-yl)propyl]-6-imino-13-methyl-2-oxo-N-[(oxolan-2-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B2491208
CAS No.: 607387-09-7
M. Wt: 461.526
InChI Key: MXOZTKHOWYJJRO-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a tricyclic core fused with imidazole and oxolane (tetrahydrofuran) moieties. The presence of the imidazole group may confer pH-dependent solubility or metal-binding properties, while the oxolane-derived side chain could enhance bioavailability by improving lipophilicity .

Properties

IUPAC Name

7-(3-imidazol-1-ylpropyl)-6-imino-13-methyl-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N7O3/c1-16-5-6-20-28-22-19(24(33)31(20)14-16)12-18(23(32)27-13-17-4-2-11-34-17)21(25)30(22)9-3-8-29-10-7-26-15-29/h5-7,10,12,14-15,17,25H,2-4,8-9,11,13H2,1H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXOZTKHOWYJJRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CCCN4C=CN=C4)C(=O)NCC5CCCO5)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-[3-(1H-imidazol-1-yl)propyl]-6-imino-13-methyl-2-oxo-N-[(oxolan-2-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. The compound features an imidazole ring and various functional groups that may contribute to its interactions with biological targets.

Structural Characteristics

The structural complexity of this compound includes:

  • Imidazole Ring : Known for its diverse biological activities.
  • Triazatricyclo Framework : This unique arrangement may influence the compound's pharmacokinetic properties.
  • Functional Groups : The presence of carboxamide and imino groups are critical for biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of imidazole derivatives, including similar compounds to the one :

  • Inhibition of Tumor Cell Lines : Compounds similar to this one have demonstrated significant potency against various cancer cell lines. For instance, IC50 values in the range of 80–200 nM have been reported against colorectal and cervical cancer cells (e.g., HCT-15 and HeLa) .
  • Mechanism of Action : The mechanism often involves inhibition of tubulin polymerization, which disrupts microtubule dynamics essential for cell division. For example, one study reported an IC50 value of 0.4 µM for a related compound against porcine brain tubulin polymerization .
  • Structure-Activity Relationship (SAR) : Modifications on the imidazole nitrogen and other positions significantly affect biological activity. For instance, substituting bulky groups on the imidazole ring tends to reduce activity .

Other Biological Activities

In addition to anticancer effects, compounds with similar structural motifs have been investigated for:

  • Antimicrobial Activity : Some imidazole derivatives exhibit antibacterial properties.
  • Enzyme Inhibition : Certain derivatives have been shown to inhibit specific enzymes involved in metabolic pathways.

Case Study 1: Anticancer Activity Evaluation

A study evaluated a series of imidazole-based compounds against human melanoma cell lines (A375, WM164). Among them, compounds displayed IC50 values ranging from 1.6–8.0 nM . This highlights the potential of imidazole derivatives in targeting aggressive cancer types.

Case Study 2: Tubulin Polymerization Inhibition

Research on a related compound demonstrated that it inhibited tubulin polymerization at low concentrations (IC50 = 1.68 µM) while also causing cell cycle arrest in the G2/M phase . This suggests that structural modifications can enhance therapeutic efficacy.

Comparative Analysis

Compound NameIC50 (nM)Target Cell LineMechanism
Compound A80HCT-15Tubulin Inhibition
Compound B200HeLaMicrotubule Disruption
Compound C400A549DNA Damage Induction

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural complexity necessitates comparisons with other polycyclic nitrogen-containing molecules. Below is a detailed analysis based on pharmacopeial standards and synthetic analogs described in the evidence:

Table 1: Key Structural and Functional Comparisons

Compound Name / Feature Core Structure Functional Groups Potential Applications Reference
Target Compound Tricyclo[8.4.0.0³,⁸]tetradeca-pentaene Imidazole, oxolane, carboxamide Hypothetical enzyme/receptor targeting
(6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid Bicyclo[4.2.0]oct-2-ene Tetrazole, thiadiazole, β-lactam Antibacterial (β-lactamase stability)
(6R,7R)-3-((5-Methyl-1,3,4-thiadiazol-2-ylthio)methyl)-8-oxo-7-pivalamido-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid Bicyclo[4.2.0]oct-2-ene Thiadiazole, pivalamido, β-lactam Antibacterial (enhanced stability)

Key Observations:

Core Structure : Unlike the β-lactam-containing bicyclic compounds in Table 1, the target compound features a tricyclic system with fused imidazole and oxolane groups. This may reduce susceptibility to β-lactamase enzymes, a common resistance mechanism in antibiotics .

Functional Groups : The imidazole moiety in the target compound could mimic histidine residues in enzyme active sites, similar to how tetrazole groups in pharmacopeial compounds enhance metal-binding or receptor interactions .

Bioavailability : The oxolane (tetrahydrofuran) side chain may improve membrane permeability compared to the polar carboxylic acid groups in β-lactam analogs .

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